Methyl 5-Fluoroindole-3-acetate
Overview
Description
Methyl 5-Fluoroindole-3-acetate is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of a fluorine atom at the 5-position of the indole ring and a methyl ester group at the 3-position of the acetic acid moiety enhances the compound’s chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Fluoroindole-3-acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindole, which can be obtained through various methods, including the Fischer indole synthesis.
Acetylation: The 5-fluoroindole is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 5-fluoroindole-3-acetic acid.
Esterification: The final step involves the esterification of 5-fluoroindole-3-acetic acid with methanol in the presence of a strong acid catalyst like hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Fluoroindole-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-Fluoroindole-3-acetic acid.
Reduction: 5-Fluoroindole-3-ethanol.
Substitution: 2-Bromo-5-fluoroindole-3-acetate.
Scientific Research Applications
Methyl 5-Fluoroindole-3-acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives used in organic synthesis.
Biology: The compound is used in the study of indole-based signaling pathways in microorganisms and plants.
Medicine: It is a precursor in the development of pharmaceutical agents with potential antiviral, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-Fluoroindole-3-acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the indole-3-acetic acid pathway in plants or the tryptophan metabolism pathway in microorganisms.
Comparison with Similar Compounds
Similar Compounds
Methyl Indole-3-acetate: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
5-Fluoroindole-3-acetic acid: Similar structure but lacks the methyl ester group, affecting its reactivity and applications.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions compared to its fluorinated derivative.
Uniqueness
Methyl 5-Fluoroindole-3-acetate is unique due to the presence of both the fluorine atom and the methyl ester group, which enhance its chemical stability and biological activity. These modifications make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-(5-fluoro-1H-indol-3-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFECLAWYWGNXOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.